molecular formula C7H10BrN3 B8643989 5-bromo-3-[(methylamino)methyl]pyridin-2-amine

5-bromo-3-[(methylamino)methyl]pyridin-2-amine

Cat. No.: B8643989
M. Wt: 216.08 g/mol
InChI Key: IKLSDWFFHOYYII-UHFFFAOYSA-N
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Description

5-bromo-3-[(methylamino)methyl]pyridin-2-amine is a chemical compound with the molecular formula C7H10BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine typically involves the bromination of 2-amino-3-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products:

    Substituted Pyridines: Products formed by nucleophilic substitution of the bromine atom.

    Coupled Products: Complex structures formed through coupling reactions.

Scientific Research Applications

5-bromo-3-[(methylamino)methyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine depends on its specific application:

    Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Biochemical Probes: It interacts with target proteins or nucleic acids, allowing researchers to study their function and structure.

Comparison with Similar Compounds

Uniqueness: 5-bromo-3-[(methylamino)methyl]pyridin-2-amine is unique due to the presence of the methylaminomethyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-bromo-3-(methylaminomethyl)pyridin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-10-3-5-2-6(8)4-11-7(5)9/h2,4,10H,3H2,1H3,(H2,9,11)

InChI Key

IKLSDWFFHOYYII-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the 2-amino-3-(bromomethyl)-5-bromopyridine hydrobromide salt (prepared above) in 40% aqueous methylamine (50 mL) and THF (50 mL) was stirred at RT overnight in a pressure bottle. The reaction solution was concentrated and extracted with EtOAc (2×100 mL). The combined organic phases were washed with H2O, dried over Na2SO4 and concentrated. Purification on silica gel afforded the title compound (4.25 g, 80%) as a yellow oil: MS (ES) m/e 217 (M+H)+.
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80%

Synthesis routes and methods II

Procedure details

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